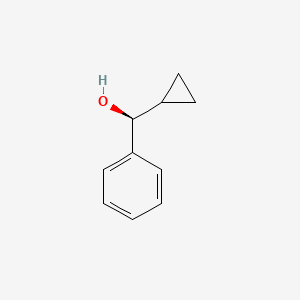
(S)-cyclopropyl(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-cyclopropyl(phenyl)methanol is an organic compound that belongs to the class of alcohols It features a cyclopropyl group attached to a phenyl ring, with a hydroxyl group (-OH) bonded to the carbon atom adjacent to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-cyclopropyl(phenyl)methanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, cyclopropyl(phenyl)ketone, using a chiral reducing agent to ensure the formation of the (S)-enantiomer. Another method involves the asymmetric addition of cyclopropylcarbinyl anion to benzaldehyde, followed by reduction.
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method ensures high enantioselectivity and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-cyclopropyl(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form cyclopropyl(phenyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Cyclopropyl(phenyl)ketone or cyclopropyl(phenyl)aldehyde.
Reduction: Cyclopropyl(phenyl)methane.
Substitution: Cyclopropyl(phenyl)halides or cyclopropyl(phenyl)amines.
Aplicaciones Científicas De Investigación
(S)-cyclopropyl(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various materials.
Mecanismo De Acción
The mechanism of action of (S)-cyclopropyl(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and binding affinity. The cyclopropyl and phenyl groups contribute to the compound’s overall stability and steric properties, affecting its interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-Phenylethanol: Similar in structure but with an ethyl group instead of a cyclopropyl group.
Cyclopropylmethanol: Lacks the phenyl group, making it less complex.
Phenylmethanol (Benzyl alcohol): Lacks the cyclopropyl group, resulting in different reactivity and properties.
Uniqueness
(S)-cyclopropyl(phenyl)methanol is unique due to the presence of both cyclopropyl and phenyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Propiedades
Fórmula molecular |
C10H12O |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
(S)-cyclopropyl(phenyl)methanol |
InChI |
InChI=1S/C10H12O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t10-/m1/s1 |
Clave InChI |
GOXKCYOMDINCCD-SNVBAGLBSA-N |
SMILES isomérico |
C1CC1[C@@H](C2=CC=CC=C2)O |
SMILES canónico |
C1CC1C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


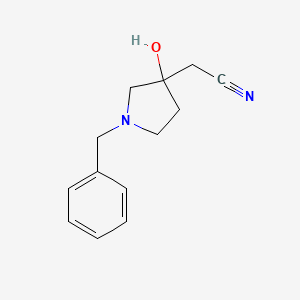
![2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13583083.png)
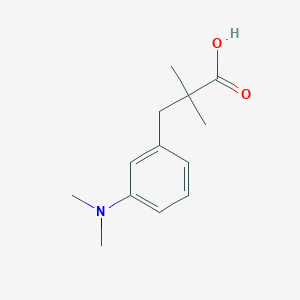
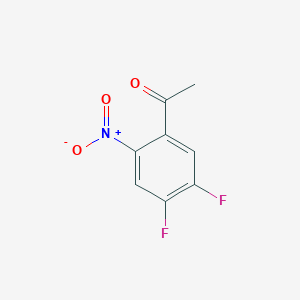
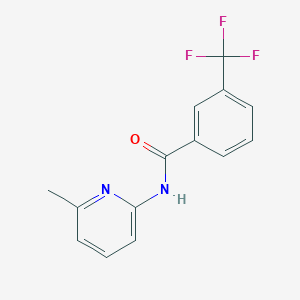
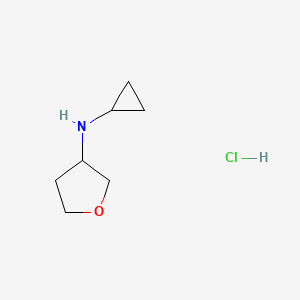
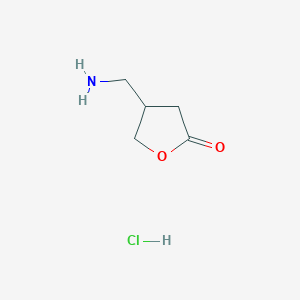
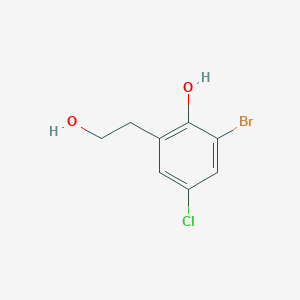
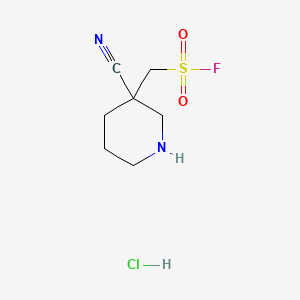
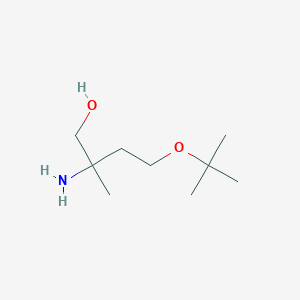
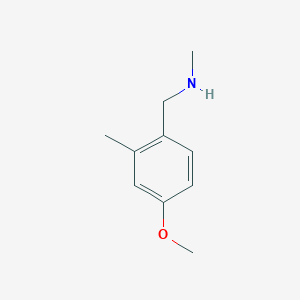
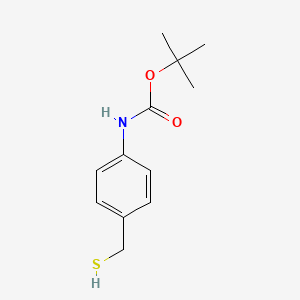
![2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]aceticacid](/img/structure/B13583147.png)
![1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B13583163.png)
